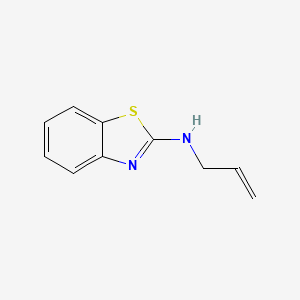

N-allyl-1,3-benzothiazol-2-amine

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and organic synthesis. ijnrd.orgnumberanalytics.com Their prevalence is underscored by the fact that a vast majority of pharmaceuticals incorporate these structural motifs. ijnrd.org The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties that are often crucial for biological activity. numberanalytics.comnih.gov These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be fine-tuned through synthetic modifications, allowing chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov

The versatility of heterocyclic compounds extends to their role as building blocks in the synthesis of complex organic molecules. Advances in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space of functionalized heterocycles. nih.gov This has enabled the creation of vast libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.gov The structural diversity of heterocycles has led to their application in a wide array of therapeutic areas, including the development of anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. numberanalytics.compcbiochemres.com

The 1,3-Benzothiazole Core: A Privileged Scaffold in Drug Discovery and Materials Science

Among the myriad of heterocyclic systems, the 1,3-benzothiazole core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has emerged as a "privileged scaffold." scilit.netresearchgate.net This designation reflects its recurring presence in a multitude of biologically active compounds and functional materials. scilit.netresearchgate.net The benzothiazole (B30560) nucleus is a key structural component in both naturally occurring molecules found in marine and terrestrial organisms and in a variety of synthetic drugs. pcbiochemres.comscilit.net

The initial exploration of benzothiazole derivatives dates back to the early 20th century, with initial applications primarily in the rubber industry as vulcanization accelerators. wikipedia.org However, the therapeutic potential of this scaffold began to be recognized in the mid-20th century. Early investigations in the 1950s focused on 2-aminobenzothiazoles for their central muscle relaxant properties. A significant milestone in benzothiazole research was the discovery that certain derivatives could interfere with glutamate (B1630785) neurotransmission, opening up avenues for their investigation in neurological disorders. Over the decades, research has expanded dramatically, driven by the development of new synthetic methods and a deeper understanding of the structure-activity relationships of benzothiazole-containing compounds. researchgate.netnih.gov This has led to the identification of benzothiazole derivatives with a wide range of pharmacological activities. researchgate.net

The benzothiazole scaffold has been associated with an extensive array of pharmacological activities, making it a focal point in drug discovery. scilit.netresearchgate.net Derivatives have been synthesized and evaluated for their potential as:

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. pcbiochemres.comscilit.net

Anticancer agents: Showing promise in inhibiting the growth of various tumor cell lines. researchgate.nettandfonline.com

Anti-inflammatory agents: Demonstrating the ability to reduce inflammation. nih.govfrontiersin.org

Antiviral agents: Displaying activity against various viruses. researchgate.netnih.gov

Antitubercular agents: Showing potential in combating Mycobacterium tuberculosis. scilit.netnih.gov

Anticonvulsant agents: Exhibiting effects on the central nervous system. researchgate.net

Antioxidant agents: Demonstrating the capacity to neutralize harmful free radicals. scilit.netnih.gov

Antidiabetic agents: Showing potential in managing blood sugar levels. researchgate.net

This broad spectrum of activity highlights the versatility of the benzothiazole core and its importance in the development of new therapeutic agents. scilit.netresearchgate.net

N-Allyl-1,3-benzothiazol-2-amine: Structural Features and Research Justification

This compound is a specific derivative of the 2-aminobenzothiazole (B30445) scaffold. Its chemical structure consists of the core 1,3-benzothiazole ring system with an allyl group (–CH₂–CH=CH₂) attached to the nitrogen atom at the 2-position of the thiazole ring.

| Property | Value |

| Chemical Formula | C₁₀H₁₀N₂S |

| Molar Mass | 190.26 g/mol |

| CAS Number | 24622-34-2 |

Table 1: Chemical Properties of this compound. scbt.com

The investigation of N-allyl substitution on the 2-amino-1,3-benzothiazole moiety is driven by several key rationales in medicinal chemistry. The introduction of an allyl group can significantly influence the parent molecule's biological and physicochemical properties. The allyl group is a relatively small, lipophilic substituent that can enhance the molecule's ability to cross cell membranes. Furthermore, the double bond within the allyl group provides a site for potential metabolic transformations or for further synthetic modifications to create new derivatives.

Research into the alkylation of the 2-aminobenzothiazole scaffold has shown that the position of substitution (on the endocyclic versus exocyclic nitrogen) can be influenced by the nature of the alkylating agent and the reaction conditions. mdpi.com Specifically, the introduction of substituents at the 2-amino position has been a common strategy to explore and modulate the pharmacological activity of benzothiazole derivatives. The rationale for investigating the N-allyl substitution, therefore, lies in the potential to create novel compounds with unique biological profiles, building upon the established and diverse pharmacological activities of the broader benzothiazole class. The exploration of such derivatives contributes to the systematic understanding of structure-activity relationships within this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUBCUAZOZBUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427877 | |

| Record name | N-allyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-34-2 | |

| Record name | N-allyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N Allyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise structure of N-allyl-1,3-benzothiazol-2-amine can be confirmed.

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For this compound, the spectrum displays characteristic signals for both the benzothiazole (B30560) ring and the N-allyl substituent.

The aromatic region of the spectrum typically shows four multiplets corresponding to the protons on the fused benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the sulfur and nitrogen heteroatoms. The signals for the allyl group are also distinct: a multiplet for the vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons adjacent to the exocyclic amine (-NH-CH₂ -). A broad singlet corresponding to the amine proton (N-H) is also observed. orgchemboulder.com

The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed in the table below.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzothiazole Aromatic H | 7.00 - 7.80 | Multiplets (m) |

| Amine NH | ~8.3 | Broad Singlet (br s) |

| Allyl -CH= | 5.85 - 6.00 | Multiplet (m) |

| Allyl =CH₂ (cis) | 5.15 - 5.25 | Multiplet (m) |

| Allyl =CH₂ (trans) | 5.25 - 5.35 | Multiplet (m) |

| Allyl -CH₂-N | ~4.20 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. In the proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The benzothiazole moiety shows signals for six aromatic carbons and one highly deshielded quaternary carbon (C2) involved in the C=N bond, which typically appears around 165-175 ppm. miamioh.edu The carbons of the allyl group are observed in the aliphatic and olefinic regions of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzothiazole C2 (C=N) | 170 - 175 |

| Benzothiazole Aromatic C | 115 - 150 |

| Allyl -C H= | 130 - 135 |

| Allyl =C H₂ | 115 - 120 |

| Allyl -C H₂-N | 40 - 50 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. acs.org For this compound, COSY spectra would show correlations between adjacent protons in the aromatic ring and, crucially, between the protons within the allyl group (-CH₂-CH=CH₂). This confirms the connectivity of the allyl chain. acs.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. acs.org The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of all protonated carbons. libretexts.orgcompoundchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. acs.org For this compound, the most critical correlation would be between the methylene protons of the allyl group (-CH₂-N) and the C2 carbon of the benzothiazole ring. This correlation provides unequivocal evidence that the allyl group is attached to the exocyclic amine nitrogen atom. compoundchem.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. These include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic/olefinic protons, the C=C stretch of the allyl group, and the C=N and C=C stretches within the benzothiazole ring system.

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkene =C-H | Stretch | 3020 - 3080 | Medium |

| Alkane C-H | Stretch | 2850 - 2960 | Medium |

| Alkene C=C | Stretch | 1640 - 1680 | Medium to Weak |

| Benzothiazole C=N | Stretch | 1590 - 1615 | Strong |

| Aromatic C=C | Stretch (in-ring) | 1450 - 1600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation. The molecular formula for this compound is C₁₀H₁₀N₂S, corresponding to a molecular weight of 190.26 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of this molecular ion is predictable based on its structure. libretexts.orggbiosciences.com The most prominent fragmentation pathway involves the cleavage of the C-N bond between the allyl group and the amine, leading to the loss of a stable allyl radical (•CH₂CH=CH₂, mass 41). miamioh.edunih.gov This results in a highly abundant fragment ion at m/z 149, corresponding to the stable 2-aminobenzothiazole (B30445) cation. Further fragmentation of the benzothiazole ring can also occur.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description |

| 190 | [C₁₀H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂S]⁺ | Loss of allyl radical (•C₃H₅) |

| 135 | [C₇H₅NS]⁺ | Fragmentation of the benzothiazole ring |

| 108 | [C₆H₄S]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with high precision. For instance, in the analysis of a related compound, N′-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide, HRMS was used to confirm its identity. The experimentally determined mass-to-charge ratio ([M+H]⁺) was found to be 306.0370, which is in excellent agreement with the calculated value of 306.0371 for the molecular formula C₁₃H₁₁N₃O₂S₂. nih.gov This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas, confirming the successful synthesis of the target molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure and insights into crystal packing.

Single-Crystal X-ray Diffraction

In derivatives such as 6-methoxy-1,3-benzothiazol-2-amine, the molecule is nearly planar, and intermolecular N—H⋯N hydrogen bonds also form inversion dimers. nih.gov These dimers are then extended into chains via N—H⋯O hydrogen bonds. nih.gov For more complex derivatives like N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, single-crystal X-ray diffraction studies have identified that the molecules often crystallize with two independent but conformationally similar molecules in the asymmetric unit. mdpi.com These studies highlight the prevalence of N–H(hydrazinyl)···N(thiazolyl) hydrogen bonds and π–π stacking interactions in stabilizing the crystal lattice. mdpi.com

Table 1: Crystallographic Data for 1,3-Benzothiazol-2-amine researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.606 (4) |

| b (Å) | 3.997 (1) |

| c (Å) | 11.565 (4) |

| β (°) | 94.47 (2) |

| Volume (ų) | 673.1 (3) |

| Z | 4 |

| Temperature (K) | 173 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a valuable technique for confirming the bulk purity and crystallinity of a synthesized compound. It is particularly useful when growing single crystals is not feasible. The initial structural determination of 1,3-benzothiazol-2-amine was, in fact, accomplished using powder diffraction data. researchgate.netnih.gov PXRD is also employed to characterize materials resulting from thermal processes. For example, in the thermal decomposition of benzotriazolium perrhenate, PXRD was used to analyze the resulting nanocrystalline material, which showed low-intensity diffraction peaks corresponding to intermediate rhenium oxide species. nih.gov This demonstrates the utility of PXRD in assessing the phase and purity of bulk samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The absorption spectra of benzothiazole derivatives typically exhibit intense absorption bands in the UV-visible region, which are attributed to charge-transfer transitions. researchgate.net

The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature of substituents and the extent of conjugation. researchgate.net For example, the parent benzothiazole molecule shows absorption maxima in the 220-300 nm range. nist.gov The introduction of an amino group, as in 2-aminobenzothiazole, and further substitution can shift these bands. researchgate.net Studies on various 2-(thienyl)-1,3-benzothiazole derivatives show that the lowest energy charge-transfer absorption band is significantly influenced by the substituents on the aryl or thienyl rings. researchgate.net For instance, the presence of electron-donating groups leads to a substantial red shift (a shift to longer wavelengths) of the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Computational studies using time-dependent density functional theory (TD-DFT) can be used to calculate and interpret these UV-Vis spectra. mdpi.com

Table 2: UV-Vis Absorption Data for Selected Benzothiazole Derivatives

| Compound | λmax (nm) | Solvent |

| 2-(2'-Thienyl)-1,3-benzothiazole | 340 | Ethanol |

| 2-(2,3-Dihydroxyphenyl)benzothiazole | 225, 321 | CH₂Cl₂ scielo.br |

| 1,3-bis(benzothiazoleamino)squaraine | - | - |

Thermal Analysis (e.g., TGA, DSC) for Purity and Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of materials. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and the presence of volatile components. For a series of hydroxy-substituted phenyl benzothiazoles, TGA studies showed that the major thermal decomposition occurs in a single stage, with mass losses observed between 130 and 300 °C, corresponding to the cleavage of organic segments. scielo.br

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes. In the study of benzotriazolium perrhenate, a related heterocyclic compound, DSC revealed a strong exothermic event around 243 °C, corresponding to the first stage of decomposition observed in the TGA thermogram. nih.gov

These analyses are crucial for establishing the thermal stability limits of compounds like this compound and its derivatives. nih.govscielo.br

Table 3: Thermal Decomposition Data for Hydroxy Substituted Phenyl Benzothiazoles scielo.br

| Compound | Decomposition Temperature Range (°C) |

| Ligands (General) | 130 - 300 |

Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions

Hirshfeld surface analysis and PIXEL calculations are powerful computational tools used to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the forces that govern crystal packing. mdpi.com

PIXEL Calculations provide a quantitative measure of the interaction energies (Coulombic, polarization, dispersion, and repulsion) between molecular pairs in the crystal. This allows for the identification of the most energetically significant motifs that stabilize the crystal lattice. mdpi.com For N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, PIXEL calculations showed that the primary dimer, held together by N–H···N hydrogen bonds and π–π stacking, is the most significant motif, with a total interaction energy of -120.5 kJ·mol⁻¹. mdpi.com These calculations confirm that dispersion and Coulombic forces, arising from π–π interactions and strong hydrogen bonds, are the major contributors to the stability of the crystal structure in these types of benzothiazole derivatives. mdpi.com

Computational and Theoretical Investigations of N Allyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It has been widely applied to study various properties of benzothiazole (B30560) derivatives. mdpi.comajrconline.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For N-allyl-1,3-benzothiazol-2-amine, also referred to as SIAL in some literature, DFT calculations at the B3LYP/6-31G(d,p) level have been used to achieve this. researchgate.net The results of such calculations demonstrate a strong correlation with experimental data obtained from methods like single-crystal X-ray diffraction for related compounds. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the N-C bond connecting the allyl group to the benzothiazole ring. This analysis is often performed by systematically rotating key dihedral angles to identify the lowest energy conformers. mdpi.com The optimized geometry reveals specific bond lengths and angles that characterize the molecule. For instance, in the related compound N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the C7—N2 single bond is shorter than a typical C-N bond, suggesting electron delocalization within the benzothiazole moiety. nih.gov Similarly, the geometry of the parent 2-aminobenzothiazole (B30445) core has been well-established through low-temperature single-crystal analysis. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters of Related Benzothiazole Derivatives This table presents typical bond lengths from computational and experimental studies of related compounds to infer the expected geometry of this compound.

| Parameter | Compound | Bond Length (Å) | Method | Source |

|---|---|---|---|---|

| C=N (thiazole) | 2-Aminobenzothiazole | 1.313 | DFT | mdpi.com |

| C-N (exocyclic) | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | 1.342 | X-ray | nih.gov |

| N-CH₂ (allyl/propargyl) | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | 1.438 | X-ray | nih.gov |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity, greater polarizability, and significant intramolecular charge transfer. ajrconline.orgnih.gov DFT calculations are commonly used to determine these energy levels. For benzothiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO can be more localized, for instance, on the benzothiazole moiety itself. nih.gov Studies on various substituted benzothiazoles have shown that the nature of the substituent can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comresearchgate.net For this compound, the HOMO and LUMO energies dictate its electron-donating and accepting capabilities.

Table 2: Representative Frontier Orbital Energies for Benzothiazole Derivatives This table shows calculated HOMO-LUMO data for related compounds to illustrate the typical electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| Benzothiazole Derivative 1 | -6.18 | -3.35 | 2.83 | B3LYP/6-31+G** | researchgate.net |

| Benzothiazole Derivative 2 | -5.59 | -1.77 | 3.82 | B3LYP/6-31+G** | researchgate.net |

| Benzyl...hydrazinecarbodithioate | -0.2675 | -0.1809 | 0.0866 | B3LYP/6-31+G(d,p) | nih.gov |

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. nih.gov

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. nih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile and bind with biomolecules. nih.gov It is calculated as: ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

These parameters are instrumental in rationalizing the behavior of molecules in chemical reactions and biological systems. mdpi.comnih.gov

DFT calculations can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. mdpi.com There is often good agreement between the theoretically calculated ¹H and ¹³C NMR chemical shifts and the values obtained experimentally. mdpi.com

For this compound, GIAO calculations would predict distinct chemical shifts for the protons and carbons of the benzothiazole ring system and the allyl side chain. Studies on structurally similar aminophenyl benzothiazoles show that proton chemical shifts are sensitive to factors like intramolecular hydrogen bonding and substituent effects. uq.edu.au The chemical shifts for the allyl group protons (CH₂, CH=CH₂) would appear in their characteristic regions, typically between 4.0-6.0 ppm for the protons attached to or near the double bond and the nitrogen atom. nih.govorganicchemistrydata.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Structures This table provides an estimation of chemical shifts based on experimental data from similar compounds.

| Proton Group | Expected Chemical Shift (δ, ppm) | Reference Compound/Data | Source |

|---|---|---|---|

| Benzothiazole Aromatic-H | 7.0 - 7.8 | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | nih.gov |

| NH | ~8.4 (variable) | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | nih.gov |

| N-CH₂ | ~4.2 | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | nih.gov |

| =CH- (vinyl) | 5.8 - 6.2 | General Allyl Systems | organicchemistrydata.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is essential in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target.

For this compound and its derivatives, molecular docking studies can elucidate potential interactions with various biological macromolecules. The benzothiazole scaffold is a "privileged structure" known to interact with numerous targets, including protein kinases and microbial enzymes. ajrconline.orgnih.gov

Docking simulations place the ligand into the binding site of a protein and calculate a score, often expressed in kcal/mol, which estimates the binding affinity. nih.gov A lower binding energy value typically indicates a more stable ligand-receptor complex. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, docking studies of benzothiazole derivatives have predicted strong binding to enzymes like BRAF and VEGFR-2 kinases, where the benzothiazole core often forms crucial hydrogen bonds within the hinge region of the kinase's active site. nih.gov Similar studies have evaluated the binding of benzothiazoles to bacterial proteins and glucokinase, providing a rational basis for their observed biological activities. mdpi.comjapsonline.com

Table 4: Representative Molecular Docking Results for Benzothiazole Derivatives with Biological Targets

| Derivative Class | Biological Target | Binding Affinity/Score | Key Interactions Noted | Source |

|---|---|---|---|---|

| Benzothiazole-Thiadiazole Hybrid | VEGFR-2 Kinase | -9.2 kcal/mol | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Benzothiazole-Thiadiazole Hybrid | BRAF Kinase | -8.9 kcal/mol | Hydrogen bonds in hinge region | nih.gov |

| Substituted Benzothiazole | K. aerogenes protein (2KAU) | -8.0 kcal/mol | Hydrogen bonds, π-alkyl interactions | mdpi.com |

| Substituted Benzothiazole | S. aureus protein (7EL1) | -8.2 kcal/mol | Hydrogen bonds, halogen bonds | mdpi.com |

Elucidation of Specific Ligand-Receptor Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The binding of a ligand to its receptor is a nuanced process governed by a variety of non-covalent interactions. For this compound, computational and crystallographic studies of the compound and its close analogs have shed light on the specific molecular forces that are likely to dictate its interaction with biological targets. These investigations are crucial for understanding its potential pharmacological activity and for the rational design of new, more potent derivatives. The primary interactions of note are hydrogen bonds and π-π stacking, which are fundamental to the stability of the ligand-receptor complex.

Detailed crystallographic analysis of the closely related compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, provides significant insights into the probable intermolecular interactions of this compound. In the crystal structure of this analog, the molecule is stabilized by strong intermolecular N—H···N hydrogen bonds. nih.gov This type of hydrogen bonding is also observed in the parent compound, 1,3-benzothiazol-2-amine, where molecules form centrosymmetric dimers linked by these interactions. nih.gov The exocyclic amino group of the benzothiazole core is a key participant in these interactions, acting as a hydrogen bond donor, while the endocyclic nitrogen atom of an adjacent molecule can act as an acceptor. nih.govnih.gov This donor-acceptor motif is considered crucial for the binding of 2-aminobenzothiazole derivatives to the active sites of proteins.

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the supramolecular arrangement of these molecules. nih.gov In the crystal packing of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the benzothiazole skeletons are arranged in an antiparallel fashion, indicative of F-type aromatic–aromatic interactions. nih.gov This results in a dimeric structure where the benzene (B151609) and thiazole (B1198619) rings of one molecule stack with the thiazole and benzene rings of an adjacent molecule, respectively. nih.gov The centroid-centroid distance between the interacting rings is a critical parameter for quantifying the strength of these interactions. For instance, the distance between the center of the benzene ring and the center of the thiazole ring in adjacent molecules has been measured, providing a basis for understanding the geometry of these π-π stacking arrangements. nih.gov The allyl group itself can also participate in π-π interactions, further stabilizing the ligand within a receptor's binding pocket.

The energetic contribution of individual amino acid residues to the binding of a ligand can be dissected through per-residue energy decomposition analysis. nih.gov This computational technique allows for the identification of the key residues that are most critical for the ligand's affinity and selectivity. For aromatic heterocyclic compounds, residues capable of forming hydrogen bonds (e.g., glutamine, serine) and those with aromatic side chains (e.g., tyrosine, phenylalanine) are often found to contribute significantly to the total binding energy. nih.gov While specific per-residue decomposition data for this compound is not yet available in the literature, the principles derived from studies of similar compounds suggest that a combination of polar and aromatic residues would be crucial for its binding.

The table below summarizes the key intermolecular interactions and their geometric parameters as determined from the crystallographic study of the closely related N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, which serves as a model for the interactions of this compound.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Reference |

| Hydrogen Bond | N-H (amino group) | N (thiazole ring) | 2.91 (N···N) | nih.gov |

| π-π Stacking | Benzene Ring (CgA) | Thiazole Ring (CgC) | 3.783 | nih.gov |

| π-π Stacking | Benzothiazole Ring | Benzothiazole Ring | 3.879 (centroid-centroid) | nih.gov |

Mechanistic Insights into Biological Activities of N Allyl 1,3 Benzothiazol 2 Amine Derivatives

Antimicrobial Mechanisms

The antimicrobial prowess of N-allyl-1,3-benzothiazol-2-amine derivatives encompasses a broad range of pathogens, including bacteria and fungi. The mechanisms of action are diverse, often involving the inhibition of essential microbial enzymes or disruption of cellular structures.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Bacteria

Derivatives of 1,3-benzothiazol-2-amine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria by targeting crucial cellular processes. ijres.orgrsc.org Structure-activity relationship (SAR) studies indicate that substitutions at the 2nd and 6th positions of the benzothiazole (B30560) ring are critical for antibacterial activity. rsc.org

The antibacterial action of these compounds is often linked to the inhibition of essential enzymes necessary for bacterial survival. Documented mechanisms for the broader class of benzothiazole derivatives include the inhibition of DNA gyrase, peptide deformylase, and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the early stages of cell wall biosynthesis. nih.gov For instance, molecular docking studies have shown that certain benzothiazole derivatives can bind effectively to the active site of E. coli MurB, with interactions stabilized by hydrogen bonds. nih.gov Another study predicted that the inhibition of LD-carboxypeptidase is a probable mechanism of antibacterial action for some benzothiazolylthiazolidin-4-one derivatives. nih.gov

Some derivatives exhibit time-dependent killing of bacteria. For example, compound A07, a benzothiazole derivative bearing an amide moiety, caused a 90% to 99% reduction in the numbers of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria within the first hour of exposure at four times its minimum inhibitory concentration (MIC). rsc.org The presence of specific substituents, such as long carbon chains or phenyl rings, can enhance the molecule's ability to penetrate the microbial cell membrane, leading to inactivation. ijres.org

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-positive strains | 0.0156–0.25 | nih.gov |

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-negative strains | 1–4 | nih.gov |

| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 | nih.gov |

| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 | nih.gov |

| Benzothiazole-amide derivative (A07) | S. aureus | 15.6 | rsc.org |

| Benzothiazole-amide derivative (A07) | E. coli | 7.81 | rsc.org |

| Benzothiazole-amide derivative (A07) | K. pneumoniae | 3.91 | rsc.org |

Antifungal Mechanisms against Fungal Pathogens

The antifungal activity of this compound derivatives can be attributed to the combined structural features of the benzothiazole core and the allylamine (B125299) functional group. Allylamines as a class are known to interfere with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates membrane fluidity and function. nih.gov

The primary mechanism of action for allylamines is the specific, non-competitive inhibition of squalene (B77637) epoxidase (also known as squalene monooxygenase). nih.gov This enzyme catalyzes an early step in the ergosterol biosynthetic pathway. Its inhibition leads to two significant consequences: a depletion of ergosterol and a toxic accumulation of intracellular squalene. nih.gov The resulting ergosterol deficiency and squalene buildup disrupt the structure and function of the fungal cell membrane, increasing its permeability and leading to the leakage of cellular components, which ultimately results in cell death. nih.gov

Antitubercular Mechanisms, including Specific Target Inhibition (e.g., DprE1)

A significant breakthrough in the development of antitubercular agents has been the identification of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a key drug target. nih.govsci-hub.st DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. vlifesciences.comnih.gov It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole precursor for the synthesis of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan. nih.gov

Benzothiazole derivatives have emerged as potent inhibitors of DprE1. vlifesciences.com The vulnerability of DprE1 stems from its essentiality for mycobacterial survival and its location in the periplasm, making it an accessible target. nih.govnih.gov Many potent inhibitors, such as benzothiazinones (BTZs), are nitroaromatic compounds that act as covalent inhibitors. nih.govnih.gov They form a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation and bacterial death. nih.govnih.gov However, non-covalent inhibitors that also target DprE1 have been developed. nih.gov The discovery of benzothiazolyl derivatives like TCA1 as selective DprE1 inhibitors has paved the way for developing new classes of antitubercular drugs. vlifesciences.com

Anticancer Mechanisms

Derivatives of this compound have shown significant potential as anticancer agents, operating through various mechanisms that interfere with cancer cell proliferation, survival, and signaling pathways. nih.govresearchgate.net

Modulation of Cell Growth and Viability in Research Cell Lines

This compound derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. For instance, in a series of 2-aminothiazole (B372263) derivatives, the compound featuring an N-allyl substituent was found to be more potent than other derivatives against breast cancer cells. nih.gov

These compounds have been shown to reduce cell viability and inhibit growth in various cancer models, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.govnih.govnih.gov Studies have reported IC₅₀ values in the micromolar range, indicating significant cytotoxic effects. nih.govnih.gov For example, a novel 2-aminobenzothiazole (B30445) hybrid (compound 4a) showed potent activity against HCT-116, HEPG-2, and MCF-7 cell lines with IC₅₀ values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov Another study found that certain 2-aminobenzothiazole derivatives (OMS5 and OMS14) effectively reduced the growth of lung and breast cancer cells, with IC₅₀ values ranging from 22.13 to 61.03 μM. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4a | HCT-116 | Colon Cancer | 5.61 | nih.gov |

| Compound 4a | HEPG-2 | Liver Cancer | 7.92 | nih.gov |

| Compound 4a | MCF-7 | Breast Cancer | 3.84 | nih.gov |

| Compound 4e | MCF-7 | Breast Cancer | 6.11 | nih.gov |

| Compound 8a | MCF-7 | Breast Cancer | 10.86 | nih.gov |

| Compound OMS5 | A549 | Lung Cancer | 22.13 | nih.gov |

| Compound OMS5 | MCF-7 | Breast Cancer | 30.68 | nih.gov |

| Compound OMS14 | A549 | Lung Cancer | 51.54 | nih.gov |

| Compound OMS14 | MCF-7 | Breast Cancer | 61.03 | nih.gov |

Protein Binding and Enzyme Inhibition as Potential Anticancer Pathways

The anticancer effects of this compound derivatives are often mediated by their ability to bind to and inhibit key proteins and enzymes that are dysregulated in cancer. nih.govresearchgate.net

One of the prominent mechanisms is the induction of apoptosis. For example, a derivative with an N-allyl substituent was shown to induce apoptosis in MDA-MB-231 and MCF-7/ADR (doxorubicin-resistant) breast cancer cells. nih.gov This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, these derivatives can inhibit various protein kinases that are critical for tumor growth and angiogenesis. nih.gov Several benzothiazole-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Compound 4a, a 2-aminobenzothiazole hybrid, emerged as a potent VEGFR-2 inhibitor with an IC₅₀ of 91 nM. nih.gov Other targeted enzymes include those in the PI3K/Akt/mTOR signaling pathway. nih.gov For instance, while some derivatives showed modest direct inhibition of PI3Kγ, further investigation of compound OMS14 revealed significant inhibition (65%) of PIK3CD/PIK3R1 (p110δ/p85α), suggesting this as a potential anticancer mechanism. nih.govresearchgate.net

Table 3: Enzyme Inhibition by Selected Benzothiazole Derivatives

| Compound | Target Enzyme | Inhibition | Reference |

|---|---|---|---|

| Compound 4a | VEGFR-2 | IC₅₀ = 91 nM | nih.gov |

| Compound OMS1 | PI3Kγ | 47% inhibition at 100 µM | nih.gov |

| Compound OMS2 | PI3Kγ | 48% inhibition at 100 µM | nih.gov |

| Compound OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% inhibition | nih.govresearchgate.net |

Anti-inflammatory and Analgesic Mechanisms

The therapeutic potential of this compound derivatives in managing pain and inflammation stems from their ability to interfere with specific biological pathways that promote these conditions. Research has highlighted their action on key enzymatic systems and the production of inflammatory signaling molecules.

Inhibition of Inflammatory Mediators (e.g., NO production)

While specific studies focusing exclusively on the inhibition of nitric oxide (NO) production by this compound are not extensively detailed in the provided research, the broader class of benzothiazole derivatives is recognized for its anti-inflammatory properties. nih.gov The anti-inflammatory effect is often linked to the downregulation of various pro-inflammatory mediators. The synthesis of prostaglandins (B1171923), which are key mediators of inflammation, is a well-established target.

Cyclooxygenase (COX) Pathway Modulation

A primary mechanism for the anti-inflammatory and analgesic effects of this compound derivatives is the modulation of the cyclooxygenase (COX) pathway. researchgate.net The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. mdpi.comnih.gov

COX-1 is typically considered a constitutive enzyme, involved in maintaining normal physiological functions, while COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies on various benzothiazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2. Molecular docking studies have shown that these compounds can bind effectively within the active sites of COX enzymes. researchgate.net For instance, certain benzo[d]thiazol-2-amine derivatives have shown higher binding affinities for the COX-1 enzyme than the standard drug diclofenac (B195802) sodium. researchgate.net Other related 1,2-benzothiazine derivatives have been shown to be more selective for COX-2. nih.gov

Table 1: COX Inhibition Data for Selected 1,2-Benzothiazine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 7.07 |

| BS27 | 116.89 ± 4.3 | 25.55 ± 2.0 | 4.57 |

| Meloxicam (Reference) | - | - | - |

| Data sourced from in vitro assays. A higher selectivity ratio indicates greater selectivity for COX-2. nih.gov |

Other Investigated Biological Mechanisms

Beyond their direct anti-inflammatory and analgesic actions, derivatives of the benzothiazole scaffold have been investigated for their ability to modulate other significant biological pathways implicated in various diseases.

Fibroblast Growth Factor Antagonism

Currently, there is limited specific information available from the provided search results detailing the direct antagonism of Fibroblast Growth Factor (FGF) by this compound or its close derivatives.

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling axis is involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival. nih.govnih.gov Increased expression of ATX has been linked to several cancers, where it promotes metastasis. nih.gov Inhibiting ATX activity can block the production of LPA, thereby preventing the migration of cancer cells. nih.gov The ATX-LPA axis has also been identified as a modulator of the innate immune response in conditions like acute liver failure. nih.gov While the provided data does not directly link this compound to ATX inhibition, the broader therapeutic potential of targeting this enzyme makes it a plausible area for future investigation of benzothiazole derivatives.

Wnt Antagonist DKK and Cytosolic Phospholipase A2α Inhibition

There is limited specific information available from the provided search results regarding the inhibition of the Wnt antagonist DKK by this compound derivatives.

However, significant research has focused on the inhibition of cytosolic phospholipase A2α (cPLA2α) . This enzyme is a key player in the inflammatory cascade, as it is the rate-limiting enzyme responsible for releasing arachidonic acid from cell membranes. nih.govnih.gov The released arachidonic acid is the precursor for the synthesis of eicosanoids, including the prostaglandins generated via the COX pathway. mdpi.com

Therefore, inhibiting cPLA2α offers an upstream approach to controlling inflammation by limiting the availability of the substrate for COX enzymes. nih.gov Thiazolyl ketones, a class of compounds related to benzothiazoles, have been developed as potent inhibitors of cPLA2α. escholarship.org These inhibitors have demonstrated anti-inflammatory effects in preclinical models. escholarship.org Furthermore, there is growing evidence that cPLA2α is a valuable target for cancer therapy, as its inhibition can induce apoptosis (programmed cell death) in various cancer cell lines, particularly those of hematological origin like multiple myeloma. nih.govescholarship.org

Table 2: Investigated Biological Targets of Benzothiazole and Related Derivatives

| Target Enzyme/Pathway | Biological Role | Therapeutic Relevance of Inhibition |

| Cyclooxygenase (COX) | Catalyzes the conversion of arachidonic acid to prostaglandins. nih.gov | Anti-inflammatory, Analgesic. nih.gov |

| Autotaxin (ATX) | Produces the signaling molecule lysophosphatidic acid (LPA). nih.gov | Anti-metastatic in cancer. nih.gov |

| Cytosolic Phospholipase A2α (cPLA2α) | Releases arachidonic acid from cell membranes. nih.gov | Anti-inflammatory, Anti-cancer. nih.govescholarship.org |

5-HT Antagonism

Derivatives of 1,3-benzothiazole have been investigated as antagonists for various serotonin (B10506) (5-HT) receptors, which are implicated in a range of physiological and pathological processes. Blockade of these receptors is a key mechanism for many therapeutic agents. nih.gov

The antagonism of the 5-HT3 receptor, a ligand-gated ion channel, is a notable activity of some benzothiazole derivatives. nih.gov The mechanism of action is generally competitive, where the benzothiazole compound binds to the same site as serotonin, thereby preventing the receptor's activation and the subsequent rapid excitatory neurotransmission. nih.gov This inhibitory action on presynaptic 5-HT3 receptors can modulate the release of other neurotransmitters, such as dopamine (B1211576) and GABA. nih.gov For instance, certain 2-piperazinylbenzothiazole derivatives have demonstrated potent 5-HT3 receptor antagonism, in some cases exceeding that of the established drug, ondansetron. nih.gov

Furthermore, research into benzothiazole derivatives has extended to the 5-HT6 receptor, a G-protein coupled receptor primarily found in the central nervous system. kist.re.krkoreascience.kr The pharmacophore model for 5-HT6 receptor antagonists includes a positive ionizable atom, an aromatic ring, and a hydrogen bond acceptor group. koreascience.kr Aryl sulfonylpiperazine derivatives of benzothiazole have been synthesized and shown to act as potent 5-HT6 receptor antagonists. The mechanism involves the inhibition of 5-HT-induced calcium influx, as demonstrated in HeLa cells expressing the human 5-HT6 receptor. kist.re.krkoreascience.kr

While specific studies on this compound are limited, the established activity of related benzothiazole derivatives suggests that the N-allyl substituent could modulate the binding affinity and selectivity for different 5-HT receptor subtypes.

Table 1: 5-HT Receptor Antagonistic Activity of Selected Benzothiazole Derivatives

| Compound | Target Receptor | Activity (IC50) | Reference |

|---|---|---|---|

| Aryl sulfonylpiperazine derivative (Compound 13) | 5-HT6 | 3.9 µM | kist.re.krkoreascience.kr |

| SB258585 (Reference Compound) | 5-HT6 | 66.8 nM | koreascience.kr |

This table presents data for illustrative benzothiazole derivatives to demonstrate the potential for 5-HT antagonism within this class of compounds.

α-Amylase Inhibition

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a validated therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govresearchgate.net Benzothiazole derivatives have emerged as a promising class of α-amylase inhibitors. nih.govresearchgate.net

The mechanism of α-amylase inhibition by these compounds involves their interaction with the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates like starch into simpler sugars. nih.gov Molecular docking studies have been instrumental in elucidating these interactions, revealing that substituents on the benzothiazole ring play a crucial role in binding affinity. nih.gov For example, chloro substitutions on the aryl ring of benzotriazole (B28993) derivatives, a related heterocyclic system, have been shown to be pivotal for binding interactions. nih.gov

Kinetic studies have further characterized the nature of this inhibition. For some benzotriazole derivatives, the mode of inhibition against α-amylase was found to be competitive, indicating that the inhibitor directly competes with the substrate for the enzyme's active site. nih.gov Various benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles, have also demonstrated potent α-amylase inhibitory activity, with some compounds exhibiting IC50 values superior to the standard drug, acarbose. acs.org The inhibitory potential is influenced by the nature and position of substitutions on the benzimidazole core. acs.org

Although direct experimental data for this compound is not available, the consistent α-amylase inhibitory activity across the broader class of benzothiazole and related heterocyclic derivatives suggests that it could be a valuable scaffold for designing new inhibitors.

Table 2: α-Amylase Inhibitory Activity of Selected Benzimidazole and Benzotriazole Derivatives

| Compound Class | Derivative | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole | Compound 24 | 1.86 ± 0.08 µM | acs.org |

| Benzotriazole | Compound 37 | 2.04 ± 1.4 µM | nih.gov |

| Standard | Acarbose | 1.70 ± 0.10 µM | mdpi.com |

This table provides examples of α-amylase inhibition by related heterocyclic compounds to illustrate the potential of the benzothiazole scaffold.

Antioxidant Activity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Benzothiazole derivatives have been recognized for their antioxidant potential. nih.gov

The primary mechanism of antioxidant action for these compounds is their ability to scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. nih.govnih.gov In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov

The chemical structure of benzothiazole derivatives significantly influences their antioxidant capacity. The presence of an N-CH2 group has been noted to accelerate antioxidant activity. Furthermore, the introduction of hydroxyl groups, particularly in a catechol-like arrangement (two adjacent hydroxyls) on an aromatic ring substituent, can greatly enhance antioxidant activity due to the formation of a stable radical through resonance. nih.gov In contrast, electron-withdrawing groups like a nitro group can decrease the antioxidant potential.

Studies on new thiazole (B1198619) derivatives have shown that some compounds exhibit potent antioxidant activity with low IC50 values in the DPPH assay. researchgate.net For instance, a series of N-allyl-thiazoline derivatives were found to be superior to standard antioxidants like Trolox and BHT in a DPPH bleaching assay, highlighting the potential contribution of the allyl group to this activity. researchgate.net

Table 3: Antioxidant Activity of Selected Thiazole and Benzothiazole Derivatives

| Compound Series | Derivative | Assay | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzothiazole hydrazone | BZTidr4 (catechol functionality) | DPPH | 3.27 µg/mL | nih.gov |

| 2-ABT-ketoprofen hybrid | Compound 3b | H2O2 scavenging | 60.24 µg/mL | |

| Thiazole diamine | Compound 4a-g series | DPPH | Potent activity observed | researchgate.net |

This table presents antioxidant data for various thiazole and benzothiazole derivatives to showcase the structural features that contribute to antioxidant potential.

Applications As a Versatile Scaffold in Medicinal Chemistry Research and Chemical Biology

Development of Novel Bioactive Compounds and Pharmacophores

The benzothiazole (B30560) nucleus is a well-established pharmacophore, and the introduction of an N-allyl group at the 2-amino position can significantly influence its biological activity. nih.gov This modification allows for the exploration of new chemical space and the development of compounds with unique therapeutic potential. The N-allyl moiety can participate in various interactions with biological targets, potentially enhancing binding affinity and efficacy.

Research into N-substituted 2-aminobenzothiazole (B30445) derivatives has revealed a broad spectrum of biological activities, including antimicrobial and anticancer properties. While specific data for N-allyl-1,3-benzothiazol-2-amine is limited in publicly available literature, the activity of closely related derivatives underscores the potential of this scaffold. For instance, various N-substituted benzothiazole derivatives have demonstrated significant efficacy against a range of pathogens and cancer cell lines.

| Derivative | Biological Activity | Reported Efficacy (IC50/MIC) | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Antibacterial (S. aureus) | MIC: 12.5 µg/mL | nih.gov |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Antibacterial (B. subtilis) | MIC: 6.25 µg/mL | nih.gov |

| 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Anticancer (MCF-7) | IC50: 3.84 µM | nih.gov |

| N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | Anticancer (A549) | IC50: 22.13 µM | nih.gov |

Molecular Hybridization Strategies for Multi-Target Ligand Design

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with the potential to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient. The this compound scaffold is an attractive candidate for molecular hybridization due to its inherent biological activities and the synthetic accessibility of the N-allyl group for further functionalization.

Researchers have successfully synthesized hybrid molecules incorporating the 2-aminobenzothiazole core with other bioactive moieties, such as profens, to develop novel anti-inflammatory agents. nih.gov The N-allyl group can serve as a versatile linker or be modified to introduce additional pharmacophoric features, enabling the design of multi-target ligands. For example, benzothiazole hybrids have been designed as VEGFR-2 inhibitors, demonstrating the utility of this scaffold in targeting specific enzymes involved in cancer progression. nih.gov

Exploration as Ligands for Metal Extraction and Optical Materials

The nitrogen and sulfur atoms within the benzothiazole ring system of this compound make it an effective chelating agent for various metal ions. The coordination chemistry of benzothiazole derivatives has been explored, revealing their ability to form stable complexes with metals such as copper. biointerfaceresearch.com A study on the complexation of 2-imino-3-allyl-benzothiazole, a tautomer of the title compound, with copper(II) nitrate (B79036) demonstrated the formation of a π-complex where the allyl group and the imino nitrogen coordinate to the copper center. researchgate.net This suggests the potential of this compound and its derivatives in applications such as metal extraction, catalysis, and the development of novel inorganic materials.

| Compound/Derivative | Metal Ion | Coordination Details | Potential Application | Reference |

|---|---|---|---|---|

| 2-Imino-3-allyl-benzothiazole | Copper(II) | Chelation via C=C bond of allyl group and imino nitrogen | Metal Extraction, Catalysis | researchgate.net |

| 2-Aminobenzothiazole derivatives | Cobalt(III), Ruthenium(III) | Formation of octahedral complexes | Bioinorganic Chemistry | biointerfaceresearch.com |

Utility in Industrial Processes and Specialty Chemical Production

Benzothiazole derivatives have long been utilized in industrial applications, most notably as accelerators in the sulfur vulcanization of rubber. wikipedia.org These compounds can reduce the time and temperature required for the curing process, leading to improved efficiency and energy savings. The N-allyl group in this compound could potentially influence its activity as a vulcanization accelerator, offering a means to fine-tune the curing characteristics of rubber formulations. The general class of 2-aminobenzothiazoles serves as a precursor for various specialty chemicals. nih.gov

The reactivity of the amino group and the benzothiazole ring allows for a wide range of chemical transformations, leading to the production of dyes, pigments, and other performance chemicals. The N-allyl functionality introduces an additional reactive site that can be exploited for the synthesis of novel polymers and specialty materials.

Contribution to the Study of Organic Reaction Mechanisms and Regioselectivity

The synthesis of this compound and its derivatives provides a valuable platform for studying organic reaction mechanisms, particularly the regioselectivity of N-alkylation in 2-aminobenzothiazole systems. The 2-aminobenzothiazole scaffold possesses two potentially nucleophilic nitrogen atoms: the endocyclic thiazole (B1198619) nitrogen and the exocyclic amino nitrogen. Studies on the alkylation of 2-aminobenzothiazoles have shown that the reaction can proceed at either nitrogen, and the regioselectivity is influenced by factors such as the nature of the alkylating agent and the reaction conditions. nih.gov

For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones has been shown to proceed via N-alkylation of the endocyclic nitrogen atom. mdpi.com Understanding the factors that govern this regioselectivity is crucial for the controlled synthesis of specific isomers with desired biological or material properties. The N-allyl group can also participate in various pericyclic reactions, offering further opportunities to study complex organic transformations. The development of green synthesis routes for N-substituted benzothiazoles, avoiding the use of toxic catalysts and solvents, is also an active area of research. researchgate.net

Future Directions and Research Opportunities

Advancements in Asymmetric Synthesis of N-Allyl-1,3-benzothiazol-2-amine Derivatives

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of methods for the asymmetric synthesis of this compound derivatives is a critical frontier. While the synthesis of racemic benzothiazole (B30560) derivatives is well-established, the enantioselective synthesis of N-substituted allylic amines remains an area of active development. louisiana.edu

Future research will likely focus on the application of chiral catalysts to achieve high enantioselectivity in the synthesis of these derivatives. Organocatalysis and transition-metal catalysis are two promising approaches. For instance, the use of chiral phosphoric acids or squaramides as catalysts in the asymmetric functionalization of the N-allyl group could provide a direct route to enantiomerically enriched products. mdpi.com Similarly, palladium-catalyzed asymmetric allylation of the 2-amino group of the benzothiazole nucleus, in the presence of chiral phosphine (B1218219) ligands, represents another viable strategy. nih.gov

Key areas for exploration in the asymmetric synthesis of this compound derivatives include:

Development of novel chiral ligands: The design and synthesis of new chiral ligands for transition-metal catalysts could lead to improved enantioselectivity and broader substrate scope.

Organocatalytic approaches: Exploring a wider range of chiral organocatalysts could offer metal-free and environmentally benign synthetic routes. yale.edu

Enzyme-catalyzed synthesis: The use of enzymes, such as lipases or aminotransferases, could provide highly specific and efficient methods for producing single-enantiomer derivatives.

The successful development of these asymmetric synthetic methods will be instrumental in unlocking the full therapeutic potential of chiral this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the research and development process. For this compound and its derivatives, AI and ML can be powerful allies in predicting their biological activities and guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational technique that can be significantly enhanced by ML algorithms. By developing QSAR models for a series of this compound derivatives with known biological activities, researchers can identify the key molecular descriptors that correlate with their potency. This information can then be used to design new derivatives with improved activity profiles.

Future research in this area will likely involve:

Development of robust QSAR models: Creating predictive models for various biological targets of interest, such as specific enzymes or receptors.

Application of deep learning: Utilizing deep neural networks to analyze complex structure-activity relationships that may not be apparent with traditional ML methods.

Generative models for de novo design: Employing generative adversarial networks (GANs) or other generative models to design novel this compound derivatives with desired properties.

The synergy between experimental synthesis and in silico prediction will undoubtedly accelerate the discovery of new applications for this versatile compound.

Exploration of this compound in Materials Science Beyond Optical Applications

While benzothiazole derivatives have been investigated for their optical properties, their potential in other areas of materials science remains largely unexplored. The unique electronic and structural features of this compound make it an attractive candidate for a range of non-optical applications.

One particularly promising area is in the development of corrosion inhibitors . The nitrogen and sulfur atoms in the benzothiazole ring can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. rsc.orgrsc.org Studies on related benzothiazole derivatives have shown significant efficacy in protecting metals like mild steel and galvanized steel from corrosion in acidic and saline environments. researchgate.nettandfonline.com The presence of the allyl group in this compound could further enhance its performance by enabling polymerization or cross-linking on the metal surface, leading to a more robust protective film.

Future research in the materials science applications of this compound could include:

Systematic evaluation as a corrosion inhibitor: Testing its effectiveness on various metals and alloys under different corrosive conditions.

Incorporation into polymer backbones: The allyl group provides a reactive handle for incorporating the benzothiazole moiety into polymer chains, potentially leading to new materials with enhanced thermal stability, flame retardancy, or antimicrobial properties. Research on the cyclopolymerization of related N-allyl amines suggests pathways for creating novel polymer structures. researchgate.netekb.eg

Development of novel sensors: The ability of the benzothiazole nucleus to interact with metal ions and other analytes could be harnessed to develop new chemical sensors.

The exploration of these non-optical applications could open up new markets and technological opportunities for this compound and its derivatives.

Deeper Mechanistic Studies of Specific Biological Targets

While a broad range of biological activities has been reported for benzothiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, detailed mechanistic studies for many of these compounds are still lacking. nih.govnih.gov For this compound specifically, a thorough understanding of its molecular mechanism of action is crucial for its development as a therapeutic agent.

Future research should focus on identifying the specific biological targets of this compound and elucidating the molecular interactions that underlie its observed activities. This will involve a combination of experimental and computational approaches.

Key research directions for deeper mechanistic studies include:

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins or nucleic acids that this compound binds to.

Enzyme inhibition kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the binding site.

Structural biology: Determining the co-crystal structure of this compound or its derivatives bound to their biological targets using X-ray crystallography or cryo-electron microscopy can provide a detailed atomic-level understanding of the binding interactions.

Cellular and in vivo studies: Investigating the effects of the compound on cellular signaling pathways and in animal models of disease to confirm the relevance of the identified molecular targets.

A comprehensive understanding of the mechanism of action will not only facilitate the optimization of this compound as a drug candidate but also pave the way for the discovery of new therapeutic applications.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reactant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Benzothiazol-2-amine | Glacial acetic acid | 0–10 | 12 | 47–56 |

How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Basic Research Question

Answer:

- NMR spectroscopy: H and C NMR identify allyl group integration (δ ~5.2 ppm for CH=CH–) and benzothiazole ring protons (δ 7.2–8.1 ppm) .

- X-ray crystallography: SHELX software refines intermolecular interactions, such as hydrogen bonding (N–H···N) and π-π stacking, critical for crystal packing .

- IR spectroscopy: Stretching vibrations at ~3300 cm (N–H) and ~1600 cm (C=N) confirm functional groups .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Interpretation |

|---|---|---|

| H NMR | δ 5.2 (m, 2H, CH=CH–) | Allyl group integration |

| X-ray | N1–H1···N2 (2.89 Å) | Centrosymmetric dimer formation |

What methodological challenges arise in crystallographic refinement of this compound derivatives?

Advanced Research Question

Answer:

- Disorder in allyl groups: Dynamic disorder in the allyl moiety requires constrained refinement using SHELXL’s AFIX commands to model occupancy .

- Twinned crystals: High-resolution data (e.g., Cu-Kα) combined with TWIN/BASF instructions in SHELX resolve pseudo-merohedral twinning .

- Hydrogen bonding networks: SHELXPRO visualizes non-classical interactions (e.g., C–H···F) that stabilize molecular packing .

How do structural modifications at the allyl group influence biological activity against bacterial virulence?

Advanced Research Question

Answer:

Substituting the allyl group with electron-withdrawing groups (e.g., –CF) enhances interactions with bacterial pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens. For example:

- 6-(4-Pyridylsulfanyl) derivatives inhibit Pseudomonas aeruginosa biofilm formation (IC ~5 µM) by disrupting quorum sensing .

- Boc-protected analogs improve solubility, enabling in vivo efficacy studies .

Mechanistic Insight:

Docking studies suggest the benzothiazole core binds PFOR’s flavin domain, while the allyl group stabilizes hydrophobic pockets .

What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?

Advanced Research Question

Answer:

- Statistical validation: Multivariate analysis (e.g., PCA) distinguishes substituent effects from experimental noise .

- Controlled bioassays: Standardizing MIC (minimum inhibitory concentration) protocols reduces variability in antimicrobial activity reports .

- Crystallographic consistency: Cross-validating SHELX-refined structures with DFT calculations resolves discrepancies in bond-length data .

How are acoustical parameters used to study molecular interactions of this compound in solution?

Advanced Research Question

Answer:

Ultrasonic velocity and density measurements in 1,4-dioxane/water mixtures reveal:

- Solvation effects: Negative deviation in apparent molar volume indicates strong solute-solvent interactions .

- Hydrophobic interactions: Adiabatic compressibility decreases with higher benzothiazole concentration, suggesting aggregation .

Q. Table 3: Acoustical Parameters (25°C)

| Solvent (% dioxane) | Ultrasonic Velocity (m/s) | Compressibility (×10 Pa) |

|---|---|---|

| 20% | 1480 | 4.52 |

| 50% | 1420 | 5.18 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products